molecular formula C10H21NO7 B3091775 (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol CAS No. 1219132-61-2

(2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol

Cat. No.: B3091775
CAS No.: 1219132-61-2
M. Wt: 267.28
InChI Key: FZNCGRZWXLXZSZ-PYLAIRLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexane-based polyol derivative featuring a hydroxymethyl group at position 1 and a (1,3-dihydroxypropan-2-yl)amino substituent at position 3. Its stereochemistry ((2S,3R,5S)) and multiple hydroxyl groups confer high hydrophilicity, making it structurally distinct from simpler cyclohexane derivatives.

Properties

IUPAC Name

(2S,3R,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7?,8+,9-,10?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNCGRZWXLXZSZ-PYLAIRLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C([C@H]([C@@H](C1(CO)O)O)O)O)NC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, commonly known as Voglibose (CAS No. 83480-29-9), is a notable α-glucosidase inhibitor used primarily in the management of diabetes mellitus. Its structure consists of a cyclohexane ring with multiple hydroxyl groups and an amino group that contribute to its biological activity.

  • Molecular Formula : C10H21NO7
  • Molecular Weight : 267.28 g/mol
  • Synonyms : AO-128
  • Structural Characteristics : The compound features a tetraol structure with specific stereochemistry that influences its interaction with biological targets.

Voglibose functions by inhibiting α-glucosidase enzymes in the intestines. This action slows down the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The inhibition of these enzymes prevents the breakdown of complex carbohydrates into simple sugars, thereby minimizing glucose absorption.

Antidiabetic Effects

Numerous studies have demonstrated the efficacy of Voglibose in managing blood glucose levels in diabetic patients. For instance:

  • Clinical Studies : A study involving type 2 diabetic patients showed that Voglibose significantly reduced postprandial glucose levels compared to placebo .
  • Mechanistic Insights : Research indicates that Voglibose not only lowers blood sugar but also may have beneficial effects on lipid profiles and body weight management .

Other Biological Activities

Emerging research suggests that Voglibose may have additional biological activities beyond glycemic control:

  • Antioxidant Properties : Some studies suggest that Voglibose exhibits antioxidant effects which may help in reducing oxidative stress associated with diabetes .
  • Potential Cardiovascular Benefits : There is evidence indicating that long-term use of α-glucosidase inhibitors like Voglibose may reduce the risk of cardiovascular events in diabetic patients .

Efficacy in Clinical Settings

  • Study on Postprandial Glucose Control :
    • Objective : To assess the effect of Voglibose on postprandial glucose levels.
    • Results : Patients treated with Voglibose showed a significant decrease in postprandial glucose levels compared to those on standard treatment .
  • Long-term Use and Cardiovascular Outcomes :
    • Objective : To evaluate the long-term cardiovascular outcomes associated with Voglibose.
    • Results : The study found that patients using Voglibose had lower incidences of myocardial infarction and stroke compared to those not using the drug .

Data Tables

StudyPopulationInterventionOutcome
Type 2 Diabetic PatientsVoglibose vs. PlaceboSignificant reduction in postprandial glucose levels
Diabetic PatientsLong-term Voglibose UseLower incidence of cardiovascular events

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include amino-substituted cyclohexane tetraols with variations in the alkyl/aryl groups attached to the amino moiety. These modifications influence physicochemical properties (e.g., solubility, molecular weight) and biological activity.

Table 1: Structural and Functional Comparison
Compound Name Substituent at Position 5 Molecular Weight (g/mol) Purity (%) Yield (%) Key Biological Activity
(2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol (Target Compound) 1,3-Dihydroxypropan-2-ylamino ~323.3* N/A N/A Hypothesized α-glucosidase inhibition
EB-0149: (1S,2S,3R,4S,5S)-5-(Butylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol Butylamino 249.3 99.97 19 ER α-glucosidase I/II inhibition
EB-0151: (1S,2S,3R,4S,5S)-5-((9-Methoxynonyl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol 9-Methoxynonylamino 349.4 99.88 23 Enhanced membrane permeability
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol Amino 209.2 N/A N/A Laboratory research applications

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects: The target compound’s 1,3-dihydroxypropan-2-ylamino group introduces two additional hydroxyl groups compared to EB-0149 (butylamino) and EB-0151 (9-methoxynonylamino). EB-0151’s 9-methoxynonylamino chain confers lipophilicity, likely improving bioavailability in hydrophobic environments .

Synthesis and Purification :

  • Analogs like EB-0149 and EB-0151 are synthesized via reductive amination and purified by HPLC, yielding >99% purity . The target compound may require similar methods, though its polar substituents could complicate purification.

Biological Activity :

  • ER α-glucosidase inhibition is a common mechanism among these compounds. The target compound’s hydrophilic substituents may favor binding to the enzyme’s active site, while EB-0151’s lipophilic chain might enhance cellular uptake .

Spectral Characterization

  • NMR Data: EB-0149’s ¹H-NMR in CD₃OD shows characteristic shifts for the cyclohexane tetraol core (δ 3.4–3.8 ppm) and butylamino protons (δ 1.3–1.6 ppm) . The target compound’s additional hydroxyl groups would likely downfield-shift protons near the dihydroxypropyl moiety.
  • Elemental Analysis: EB-0151’s elemental analysis (C: 58.43% calc., 60.14% obs.) highlights minor deviations due to impurities, a consideration for the target compound’s characterization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R,5S)-5-((1,3-Dihydroxypropan-2-yl)amino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol?

  • Methodological Answer : Synthesis typically involves stereoselective glycosylation or amino-cyclohexane functionalization. For example, chiral pool strategies using protected cyclohexane tetraols can be coupled with reductive amination to introduce the dihydroxypropylamine moiety. Key steps include:

  • Protection of hydroxyl groups using benzyl or acetyl groups to prevent side reactions .
  • Use of NMR-guided purification to isolate stereoisomers .
  • Final deprotection under mild acidic conditions (e.g., H₂/Pd-C for benzyl groups) to preserve stereochemistry .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR with 2D techniques (COSY, HSQC, NOESY) resolve stereochemistry by correlating coupling constants and spatial proximity of protons (e.g., NOESY cross-peaks confirm axial/equatorial hydroxyl orientations) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities. ESI-HRMS is preferred for polar derivatives .
  • X-ray Crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon) in amber vials to prevent oxidation and hygroscopic degradation .
  • Handling : Use anhydrous solvents in reactions. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods detect trace impurities?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients to separate enantiomers. Validate with spiked impurity standards .
  • Circular Dichroism (CD) : Correlates optical activity with enantiomeric excess (ee) for non-crystalline samples .
  • Process Optimization : Kinetic resolution via enzymatic catalysis (e.g., lipases) can enhance ee >99% in asymmetric synthesis .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation) across studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized assay conditions (pH 7.4, 37°C) to compare potency .
  • Structural Analog Testing : Compare activity of stereoisomers or hydroxyl-group-modified analogs to identify critical functional groups .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to explain divergent activities (e.g., conformational flexibility in aqueous vs. membrane environments) .

Q. How can computational methods predict the compound’s metabolic pathways and toxicity?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., glucuronidation of hydroxyl groups) .
  • Docking Studies : Map binding affinities to cytochrome P450 enzymes (e.g., CYP3A4) to identify potential toxic metabolites .
  • Validation : Cross-reference predictions with in vitro hepatocyte assays for oxidative stress markers (e.g., glutathione depletion) .

Q. What experimental designs optimize the compound’s stability in aqueous buffers for long-term biological assays?

  • Methodological Answer :

  • Buffer Selection : Use phosphate-buffered saline (PBS) with 0.01% sodium azide to inhibit microbial growth. Avoid Tris buffers, which may form Schiff bases with the amine group .
  • Lyophilization : Pre-freeze samples with cryoprotectants (trehalose or mannitol) to prevent aggregation during reconstitution .
  • Stability-Indicating Assays : Monitor degradation via UPLC-UV at 210 nm; quantify hydrolysis products (e.g., free cyclohexane tetraol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.